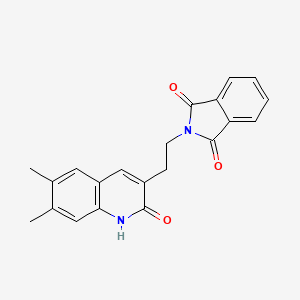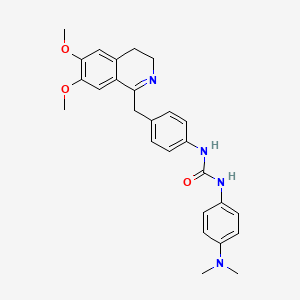
1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(4-(dimethylamino)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(4-(dimethylamino)phenyl)urea is a useful research compound. Its molecular formula is C27H30N4O3 and its molecular weight is 458.562. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(4-(dimethylamino)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(4-(dimethylamino)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Urea Derivatives in Enzyme Inhibition and Antioxidant Activities
- Urea derivatives derived from phenethylamines have been studied for their inhibitory activities against human carbonic anhydrase and acetylcholinesterase enzymes, as well as for their antioxidant properties. The synthesized compounds showed significant inhibitory effects on these enzymes and exhibited good antioxidant activities, suggesting their potential in therapeutic applications (Aksu et al., 2016).
Structural and Conformational Studies of Phenyl Ureas
- The conformational profiles and vibrational assignments of phenyl urea-based compounds, such as fenuron, have been analyzed to understand their structural and electronic characteristics. These studies are crucial for assessing the biological activity and potential applications of such compounds in various fields, including as herbicides and potential anticancer agents (Haruna et al., 2019).
Application in Solid-State Chemistry
- Studies on the structure of substituted ureas through solid-state NMR, vibrational spectroscopy, and X-ray diffraction have provided insights into their hydrogen bonding and molecular conformations. These findings are relevant for understanding the chemical behavior and potential applications of urea derivatives in material science and molecular design (Kołodziejski et al., 1993).
Synthesis and Potential Anticancer Activity
- The synthesis and in vitro assay of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents demonstrate the ongoing research into urea derivatives for therapeutic applications. Some of these synthesized compounds showed cytotoxicity against human adenocarcinoma cells, indicating their potential as anticancer agents (Gaudreault et al., 1988).
properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(dimethylamino)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3/c1-31(2)22-11-9-21(10-12-22)30-27(32)29-20-7-5-18(6-8-20)15-24-23-17-26(34-4)25(33-3)16-19(23)13-14-28-24/h5-12,16-17H,13-15H2,1-4H3,(H2,29,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFUTEDHTGWRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6,7-Dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(4-(dimethylamino)phenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

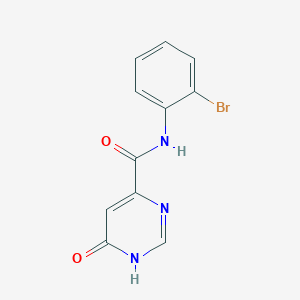
![N-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2769337.png)
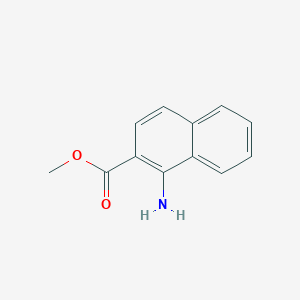
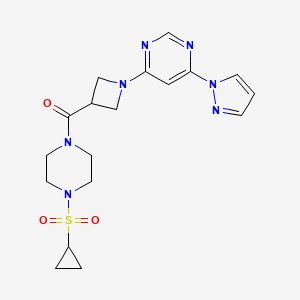
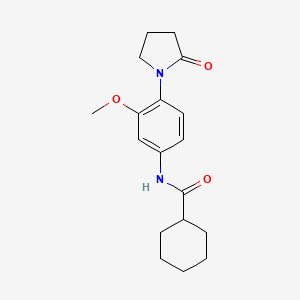
![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2769344.png)
![N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pentanamide](/img/structure/B2769345.png)
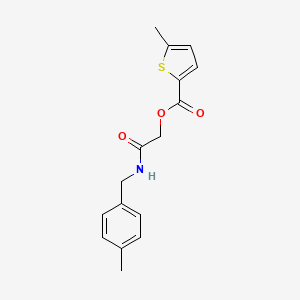
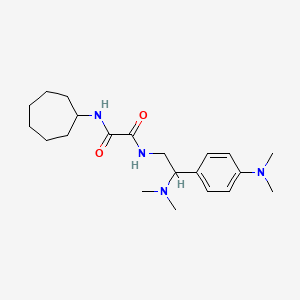
![2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid](/img/structure/B2769353.png)
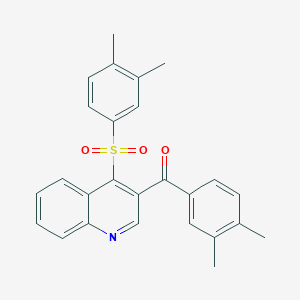
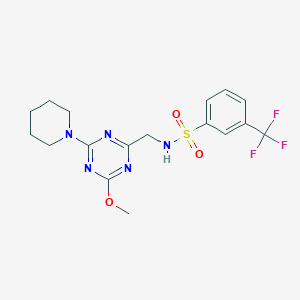
![Potassium;2-[(4-chlorophenyl)carbamoylamino]acetate](/img/structure/B2769356.png)
